5-(1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(1,3-BENZODIOXOL-5-YL)-4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-1-(TETRAHYDRO-2-FURANYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features multiple functional groups, including a benzodioxole ring, a dimethoxybenzoyl group, a hydroxy group, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-BENZODIOXOL-5-YL)-4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-1-(TETRAHYDRO-2-FURANYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. Key steps may include:
- Formation of the benzodioxole ring through cyclization reactions.
- Introduction of the dimethoxybenzoyl group via Friedel-Crafts acylation.
- Addition of the hydroxy group through selective hydroxylation.
- Incorporation of the tetrahydrofuran ring through ring-closing reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the dimethoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products
- Oxidation of the hydroxy group yields a ketone.
- Reduction of the carbonyl group yields an alcohol.
- Substitution reactions yield various substituted derivatives of the benzodioxole ring.
Scientific Research Applications
This compound may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Investigation of its pharmacological properties for therapeutic use.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:
- Binding to specific enzymes or receptors.
- Modulating signaling pathways.
- Interacting with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Benzodioxol-5-yl)-2-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Lacks the dimethoxybenzoyl and tetrahydrofuran groups.
4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Lacks the benzodioxole and tetrahydrofuran groups.
Uniqueness
The presence of multiple functional groups in 5-(1,3-BENZODIOXOL-5-YL)-4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-1-(TETRAHYDRO-2-FURANYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE makes it unique compared to simpler analogs. This complexity may confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H25NO8 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(4E)-5-(1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H25NO8/c1-30-17-7-6-15(11-19(17)31-2)23(27)21-22(14-5-8-18-20(10-14)34-13-33-18)26(25(29)24(21)28)12-16-4-3-9-32-16/h5-8,10-11,16,22,27H,3-4,9,12-13H2,1-2H3/b23-21+ |
InChI Key |
WJUFSFBYIYZNCJ-XTQSDGFTSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3CCCO3)C4=CC5=C(C=C4)OCO5)/O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3CCCO3)C4=CC5=C(C=C4)OCO5)O)OC |
Origin of Product |
United States |
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